molecular formula C12H14N2O B13572945 4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol

4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol

Cat. No.: B13572945
M. Wt: 202.25 g/mol
InChI Key: VCNZWQQUMQCIAM-UHFFFAOYSA-N
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Description

4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol is a compound that features a phenol group attached to a pyrazole ring via a propan-2-yl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol typically involves the condensation of pyrazole derivatives with phenolic compounds. One common method involves the reaction of 1H-pyrazole with 4-hydroxyacetophenone under basic conditions, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of inflammatory mediators or disruption of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(1H-pyrazol-1-yl)ethyl]phenol
  • 4-[2-(1H-pyrazol-1-yl)methyl]phenol
  • 4-[2-(1H-pyrazol-1-yl)butyl]phenol

Uniqueness

4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol is unique due to its specific propan-2-yl linker, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-(2-pyrazol-1-ylpropan-2-yl)phenol

InChI

InChI=1S/C12H14N2O/c1-12(2,14-9-3-8-13-14)10-4-6-11(15)7-5-10/h3-9,15H,1-2H3

InChI Key

VCNZWQQUMQCIAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)N2C=CC=N2

Origin of Product

United States

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